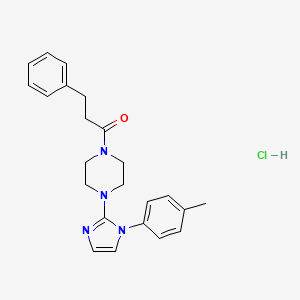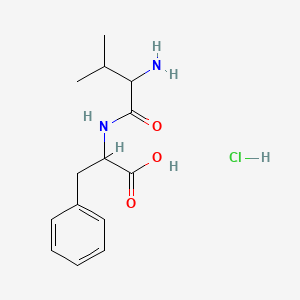
2-Azido-1,1-diethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-1,1-diethoxyethane is an organic compound characterized by the presence of an azido group attached to a diethoxyethane backbone
Aplicaciones Científicas De Investigación
2-Azido-1,1-diethoxyethane has several applications in scientific research:
Mecanismo De Acción
Target of Action
It is used as a reactant in the preparation of 1,2,3-triazole derivatives . These derivatives are known to interact with various biological targets, depending on their specific structure.
Mode of Action
2-Azido-1,1-diethoxyethane is used in the synthesis of 1,2,3-triazole derivatives from (alkynyl)magnesium halides and azides via the formation of (triazolyl)magnesium halide intermediates . This suggests that this compound may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
It is known that the compound is involved in the synthesis of 1,2,3-triazole derivatives . These derivatives can affect various biochemical pathways depending on their specific structure and the biological targets they interact with.
Result of Action
As a reactant in the synthesis of 1,2,3-triazole derivatives , it contributes to the formation of these derivatives, which can have various effects depending on their specific structure and the biological targets they interact with.
Análisis Bioquímico
Biochemical Properties
2-Azido-1,1-diethoxyethane is known to interact with various enzymes and proteins in biochemical reactions. It is used in the preparation of 1,2,3-triazole derivatives from (alkynyl)magnesium halides and azides via the formation of (triazolyl)magnesium halide intermediates . The nature of these interactions involves the formation of new bonds and the generation of intermediate compounds.
Cellular Effects
The cellular effects of this compound are not fully understood due to the limited availability of data. It is known that the compound can influence cell function through its interactions with various biomolecules. These interactions can potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is known to participate in the Staudinger-aza-Wittig reaction of 1,3-dicarbonyl compounds, leading to the efficient synthesis of a variety of pyrroles, 1,5,6,7-tetrahydro-4H-indol-4-ones, and pyridines . This suggests that this compound can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that a highly efficient bi-functional catalysis by Bi/BiCeOx for one-pot oxidative dehydrogenation-acetalization route from ethanol to DEE under 150 °C and ambient pressure, affording a selectivity of 98.5% ± 0.5% to DEE at an ethanol conversion of 87.0% ± 1.0% . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to participate in the Staudinger-aza-Wittig reaction of 1,3-dicarbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Azido-1,1-diethoxyethane can be synthesized through the reaction of bromoacetaldehyde diethyl acetal with sodium azide in the presence of a catalytic amount of sodium iodide. The reaction is typically carried out in dimethyl sulfoxide (DMSO) at 90°C for 45 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation route. Scaling up would involve optimizing reaction conditions to ensure safety and efficiency, particularly given the hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: 2-Azido-1,1-diethoxyethane undergoes various chemical reactions, including:
Cycloaddition: It participates in the Staudinger-aza-Wittig reaction with 1,3-dicarbonyl compounds, leading to the formation of pyrroles and other heterocycles.
Common Reagents and Conditions:
Reduction: Tin(II) chloride (SnCl₂) or palladium on carbon (Pd/C) with hydrogen.
Cycloaddition: 1,3-dicarbonyl compounds under appropriate conditions for the Staudinger-aza-Wittig reaction.
Major Products:
Reduction: Formation of the corresponding amine.
Cycloaddition: Synthesis of pyrroles, tetrahydroindolones, and pyridines.
Comparación Con Compuestos Similares
- 2-Azido-1,1-dimethoxyethane
- 2-Azido-1,1-diethoxypropane
- 2-Azido-1,1-dibutoxyethane
Comparison: 2-Azido-1,1-diethoxyethane is unique due to its specific diethoxyethane backbone, which influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and material science .
Propiedades
IUPAC Name |
2-azido-1,1-diethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-3-10-6(11-4-2)5-8-9-7/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRZYHJYSHNQSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN=[N+]=[N-])OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/new.no-structure.jpg)


![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413865.png)


![4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413872.png)


![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2413875.png)

![N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2413877.png)
![4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2413878.png)
